REACTION_CXSMILES
|
II.[BH4-].[Na+].[CH2:5]([N:12]1[C:17](=O)[CH:16]2[CH:14]([CH2:15]2)[C:13]1=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl.[OH-].[Na+]>C1COCC1>[CH2:5]([N:12]1[CH2:13][CH:14]2[CH:16]([CH2:15]2)[CH2:17]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was heated for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The raw product was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
In this way the product was obtained with molecular weight 173.12 (C12H15N)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |